Product packaging for 2-amino-N-(2,4-difluorophenyl)benzamide(Cat. No.:CAS No. 724736-83-8)

2-amino-N-(2,4-difluorophenyl)benzamide

Cat. No.: B15159413
CAS No.: 724736-83-8
M. Wt: 248.23 g/mol
InChI Key: DGBXFYHUQXLISM-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-difluorophenyl)benzamide (CAS 724736-83-8) is an organic compound with the molecular formula C13H10F2N2O and a molecular weight of 248.23 g/mol . This compound belongs to the class of 2-aminobenzamide derivatives, which are recognized for their significant utility in medicinal and organic chemistry research . These derivatives are frequently investigated as key precursors in the synthesis of nitrogen-containing heterocycles, such as quinazolinones, which are privileged structures in drug discovery due to their diverse biological profiles . Research on similar 2-aminobenzamide structures has demonstrated potential for antimicrobial activity, including against bacterial and fungal strains . The presence of the 2,4-difluorophenyl group is a common motif in medicinal chemistry, as fluorine atoms can influence a molecule's lipophilicity, metabolic stability, and its ability to engage in specific interactions with biological targets . The primary application of this compound is as a building block for the construction of more complex molecular architectures. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10F2N2O B15159413 2-amino-N-(2,4-difluorophenyl)benzamide CAS No. 724736-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

724736-83-8

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

2-amino-N-(2,4-difluorophenyl)benzamide

InChI

InChI=1S/C13H10F2N2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)

InChI Key

DGBXFYHUQXLISM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Amino N 2,4 Difluorophenyl Benzamide

Established Synthetic Routes for Benzamide (B126) Scaffolds

The construction of the amide bond is a fundamental transformation in organic synthesis, and several reliable methods have been established for the preparation of benzamide derivatives. These approaches often involve the coupling of a carboxylic acid or its activated derivative with an appropriate amine.

Condensation Reactions with Substituted Amines and Carboxylic Acid Derivatives

The most direct and widely employed method for the synthesis of 2-amino-N-(2,4-difluorophenyl)benzamide involves the condensation of a 2-aminobenzoic acid derivative with 2,4-difluoroaniline (B146603). To facilitate this reaction, the carboxylic acid is typically activated to enhance its electrophilicity.

A common strategy is the conversion of 2-aminobenzoic acid to its corresponding acyl chloride, 2-aminobenzoyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 2,4-difluoroaniline, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct.

Alternatively, coupling reagents commonly used in peptide synthesis can be employed to facilitate the direct amidation of 2-aminobenzoic acid with 2,4-difluoroaniline. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.

Another important precursor for the synthesis of 2-aminobenzamides is isatoic anhydride (B1165640). The reaction of isatoic anhydride with 2,4-difluoroaniline in a suitable solvent, such as dimethylformamide (DMF) or ethanol, provides a direct route to this compound. This method is advantageous as it often proceeds under mild conditions with the evolution of carbon dioxide as the only byproduct.

Starting Material 1Starting Material 2Reagents/ConditionsProductYield (%)
2-Aminobenzoic acid2,4-DifluoroanilineSOCl₂, then pyridineThis compoundGood
2-Aminobenzoic acid2,4-DifluoroanilineEDC, HOBt, DMFThis compoundModerate to High
Isatoic anhydride2,4-DifluoroanilineEthanol, refluxThis compoundGood

Mechanistic Investigations of Amide Bond Formation

The mechanism of amide bond formation via activated carboxylic acid derivatives, such as acyl chlorides, proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks the electrophilic carbonyl carbon of the 2-aminobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The presence of a base is crucial to deprotonate the resulting ammonium (B1175870) ion, regenerating a neutral amine and driving the reaction to completion.

Advanced Synthetic Strategies for Structural Elaboration

Beyond the initial synthesis of the benzamide core, advanced synthetic methods can be employed to introduce further structural complexity and diversity. These strategies are crucial for developing analogues with tailored properties.

Application of Reductive Amination in Benzamide Synthesis

While not a direct method for the synthesis of the primary amide bond in this compound, reductive amination is a powerful tool for the N-alkylation or N-arylation of the amino group, or for the synthesis of related secondary or tertiary amine-containing benzamides. For instance, a precursor 2-formyl-N-(2,4-difluorophenyl)benzamide could be reacted with an amine in the presence of a reducing agent to yield a 2-(aminomethyl)-N-(2,4-difluorophenyl)benzamide derivative.

The reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of the carbonyl compound with the amine. This intermediate is then reduced in situ by a hydride reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH of the reaction and the reactivity of the carbonyl and imine functionalities.

Carbonyl PrecursorAmineReducing AgentProduct
2-Formyl-N-(2,4-difluorophenyl)benzamideBenzylamineNaBH₃CN2-((Benzylamino)methyl)-N-(2,4-difluorophenyl)benzamide
2-Acetyl-N-(2,4-difluorophenyl)benzamideAmmoniaH₂, Pd/C2-(1-Aminoethyl)-N-(2,4-difluorophenyl)benzamide

Palladium-Catalyzed Cross-Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods can be applied to the this compound scaffold to introduce aryl or heteroaryl substituents. For instance, the amino group can be arylated via Buchwald-Hartwig amination if it is first protected and then coupled with an aryl halide or triflate.

More directly, the aromatic C-H bonds of the benzamide can be functionalized. The amide group can act as a directing group to facilitate ortho-C-H arylation. Using a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable ligand and an oxidant, an aryl group from an arylboronic acid or other organometallic reagent can be introduced at the position ortho to the amide group. This allows for the synthesis of more complex biaryl structures.

SubstrateCoupling PartnerCatalyst/Ligand/BaseProduct
2-Bromo-N-(2,4-difluorophenyl)benzamidePhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Phenyl-N-(2,4-difluorophenyl)benzamide
N-(2,4-Difluorophenyl)benzamideIodobenzenePd(OAc)₂, P(o-tolyl)₃, K₂CO₃2-Phenyl-N-(2,4-difluorophenyl)benzamide

Derivatization Strategies for Functional Group Modulation

The this compound molecule possesses two primary sites for functional group modulation: the primary amino group and the aromatic rings.

The primary amino group can undergo a variety of classical transformations. Acylation with acyl chlorides or anhydrides can introduce a range of amide functionalities. Sulfonylation with sulfonyl chlorides yields sulfonamides. Alkylation, though sometimes challenging to control for mono-alkylation, can be achieved under specific conditions. The amino group can also be converted to other functional groups via diazotization followed by Sandmeyer or related reactions, allowing for the introduction of halogens, cyano, or hydroxyl groups.

The aromatic rings can be functionalized through electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing amino and amide groups. For instance, nitration or halogenation would likely occur at positions activated by the amino group.

Reaction TypeReagentFunctional Group ModifiedResulting Functional Group
AcylationAcetyl chlorideAmino groupAcetamido group
Sulfonylationp-Toluenesulfonyl chlorideAmino groupTosylamido group
Diazotization/SandmeyerNaNO₂, HCl then CuBrAmino groupBromo group
NitrationHNO₃, H₂SO₄Benzoyl ringNitro group

Amine Functionalization via Amino Acid Conjugation

The primary amino group on the benzamide ring is a prime site for functionalization, including the conjugation of amino acids. This process typically involves the formation of an amide bond between the amino group of this compound and the carboxylic acid group of an amino acid. Standard peptide coupling methods can be employed for this transformation.

One common approach is the mixed anhydride method, which utilizes reagents like isobutylchloroformate (IBCF) and a mild base such as N-methyl morpholine (B109124) (NMM) to activate the carboxylic acid of the amino acid. nih.gov This activated species then readily reacts with the amine of the benzamide to form the desired conjugate without significant racemization of the chiral center of the amino acid. nih.gov

Table 1: Reagents for Amino Acid Conjugation

ReagentRole
Isobutylchloroformate (IBCF)Carboxylic Acid Activator
N-Methyl Morpholine (NMM)Base
Amino AcidFunctionalizing Moiety

This methodology allows for the introduction of a wide array of amino acid residues, thereby enabling the exploration of structure-activity relationships in the resulting derivatives.

Selective Modification of the Benzamide Ring System

The benzamide ring of this compound is amenable to selective modifications, such as the introduction of new functional groups. A notable transformation is the site-selective synthesis of 6-selenylated N-substituted 1,2,3-benzotriazine-4(3H)-ones from 2-amino-N-substituted benzamides. nih.gov

This transformation is a silver-catalyzed one-pot, three-component reaction that proceeds under mild conditions. nih.gov The reaction involves the intermolecular site-selective C-H selenylation of the 2-amino-N-substituted benzamide with a diselenide, followed by an annulation reaction where silver nitrate (B79036) (AgNO3) acts as a nitrogen synthon. nih.gov This process leads to the formation of N-N, N=N, and C-Se bonds, yielding a selenylated 1,2,3-benzotriazine-4(3H)-one. nih.gov

Table 2: Key Components for Selenylation and Annulation

ComponentFunction
DiselenideSelenium Source for C-H Selenylation
Silver Nitrate (AgNO3)Nitrogen Synthon for Annulation
Silver CatalystFacilitates the One-Pot Reaction

This method demonstrates a practical pathway for preparing selenylated 1,2,3-benzotriazine-4(3H)-ones with a broad substrate scope and high functional group tolerance. nih.gov

Engineering of the N-(2,4-difluorophenyl) Moiety

Research on related N-aryl benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, provides insights into the structural aspects of these molecules. mdpi.com The synthesis of such compounds is typically achieved through the condensation reaction of an appropriate acid chloride (e.g., 2-fluorobenzoyl chloride) with the corresponding aniline (B41778) (e.g., 2,4-difluoroaniline). mdpi.commdpi.com This fundamental reaction underscores the modularity in the synthesis of N-aryl benzamides, where variations in either the benzoyl chloride or the aniline component can be used to engineer the final molecule.

Table 3: Building Blocks for N-Aryl Benzamide Synthesis

Reactant 1Reactant 2Product Type
Substituted Benzoyl ChlorideSubstituted AnilineN-Aryl Benzamide

Further modifications could potentially involve nucleophilic aromatic substitution of one of the fluorine atoms, although this would require harsh reaction conditions and may not be selective. The development of new synthetic methods is crucial for the precise engineering of this part of the molecule.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the chemical structure, including the carbon framework and the specific environments of protons and fluorine atoms.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-amino-N-(2,4-difluorophenyl)benzamide, distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the amide (NH) proton are observed.

The aromatic region of the spectrum is complex due to the presence of two substituted benzene (B151609) rings. The protons on the 2-aminobenzoyl moiety and the 2,4-difluorophenyl ring exhibit characteristic chemical shifts and coupling patterns. The protons of the aminobenzoyl ring are influenced by the electron-donating amino group and the electron-withdrawing amide group. The protons on the difluorophenyl ring show couplings to each other and to the adjacent fluorine atoms, leading to complex splitting patterns. The broad signal of the amino group protons is typically observed at a lower field, and its chemical shift can be concentration and solvent-dependent. The amide proton usually appears as a broad singlet at a downfield chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available in search results

Detailed experimental data for chemical shifts, multiplicities, and coupling constants for each proton are not available in the provided search results. The description above is based on general principles of ¹H NMR spectroscopy for similar aromatic amide structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the carbonyl carbon of the amide group, typically in the range of 160-170 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (C-F coupling), providing valuable information for signal assignment. The chemical shifts of the carbons in the 2-aminobenzoyl ring are influenced by the amino and amide substituents, while the carbons in the 2,4-difluorophenyl ring are affected by the fluorine atoms and the amide linkage.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search results

Specific chemical shifts for each carbon atom are not available in the provided search results. The information presented is a general expectation for a molecule with this structure.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique used to probe the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at the C-2 and C-4 positions of the phenyl ring.

The chemical shifts of these fluorine atoms and the coupling between them (F-F coupling) would provide definitive evidence for their relative positions. Furthermore, coupling to adjacent protons (H-F coupling) can also be observed, aiding in the complete assignment of the NMR spectra.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search results

Specific experimental data for the ¹⁹F NMR spectrum is not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular mass of a compound. In the positive ion mode, this compound would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Table 4: ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺Data not available in search resultsData not available in search results

The exact calculated and observed mass-to-charge ratios are not available in the provided search results.

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the protonated molecule, [M+H]⁺) to generate a characteristic fragmentation pattern. This pattern provides valuable insights into the molecular structure and connectivity of the atoms.

The fragmentation of protonated this compound would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for N-aryl amides. This would lead to the formation of characteristic fragment ions corresponding to the 2-aminobenzoyl cation and the 2,4-difluoroaniline (B146603) radical cation or related species. Other potential fragmentations could involve losses of small neutral molecules such as water or carbon monoxide.

Table 5: Potential MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ions (m/z)Potential Neutral Loss
Data not available in search results

A detailed analysis of the fragmentation pathways requires specific experimental MS/MS data, which is not available in the provided search results.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment:This section requires an experimental infrared spectrum of the compound. This spectrum reveals how the molecule absorbs infrared radiation, causing its chemical bonds to vibrate. Analysis of the spectrum allows for:

Vibrational Mode Assignment: The correlation of specific absorption bands (peaks) in the spectrum to the stretching and bending vibrations of functional groups within the molecule, such as the N-H stretches of the amino group, the C=O stretch of the amide, and C-F stretches of the difluorophenyl ring.

While data exists for structurally related compounds, such as N-(2,4-difluorophenyl)-2-fluorobenzamide and various other aminobenzamides, the strict instruction to focus solely on This compound prevents the use of this information as it would not be scientifically accurate for the specified molecule. The presence of the 2-amino group is expected to significantly influence hydrogen bonding patterns, crystal packing, and vibrational frequencies compared to its analogues.

Further empirical research, including the synthesis, crystallization, and spectroscopic analysis of this compound, is necessary to generate the data required to construct the requested article.

Computational Chemistry and Molecular Modeling Investigations of 2 Amino N 2,4 Difluorophenyl Benzamide

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures.

The development of QSAR models for benzamide (B126) derivatives has been a subject of considerable research, aiming to understand the structural requirements for their various biological activities, including but not limited to antibacterial, anticancer, and enzyme inhibitory effects.

2D QSAR models for benzamide derivatives are typically developed using multiple linear regression (MLR) or partial least squares (PLS) analysis. These models correlate biological activity with various 2D descriptors calculated from the chemical structure. For instance, a study on substituted benzimidazole (B57391) derivatives, which share a core structural feature with our compound of interest, generated a 2D QSAR model using MLR. The resulting equation highlighted the importance of specific physicochemical and topological descriptors in determining the antitubercular activity of the compounds researchgate.net. A general form of a 2D-QSAR equation derived from such studies can be represented as:

pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are various calculated molecular properties.

3D QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional arrangement of atoms. For a series of benzamide-type antibacterial inhibitors of the FtsZ protein, a combined CoMFA and CoMSIA study was conducted. These models generated contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity nih.gov. Such studies are crucial for the rational design of new, more potent analogs. The statistical robustness of these models is often high, with predictive r-squared (r²pred) values for CoMFA and CoMSIA analyses reaching up to 0.974 and 0.980, respectively, for certain datasets nih.gov.

A critical aspect of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

For various series of benzamide derivatives, several key descriptors have been identified as being crucial for their biological activity. For example, in a study of N-aryl derivatives as cholinesterase inhibitors, descriptors such as the logarithm of the partition coefficient (AlogP98), Wiener index (a topological descriptor), and dipole moment were found to be important biorxiv.org. Similarly, for substituted benzamides with antimicrobial activity, topological descriptors like molecular connectivity indices and Kier's shape index were shown to effectively model their activity researchgate.net.

The following table summarizes some of the commonly identified physicochemical descriptors and their general influence on the biological activity of benzamide derivatives, as inferred from various QSAR studies.

Descriptor CategorySpecific DescriptorGeneral Influence on Biological Activity
Hydrophobic LogP (Logarithm of Partition Coefficient)Often, an optimal LogP value is required. Both very high and very low lipophilicity can be detrimental to activity.
Electronic Dipole MomentCan influence polar interactions with the target protein; its optimal value depends on the nature of the binding pocket.
Hammett constants (σ)Reflects the electron-donating or electron-withdrawing nature of substituents, which can affect binding affinity.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability. Larger or smaller substituents may be favored depending on the size of the binding pocket.
Kier's Shape Indices (κ)Describe different aspects of molecular shape, which is critical for complementary fit with the receptor.
Topological Wiener IndexA measure of the compactness of a molecule, which can influence how it fits into a binding site.
Molecular Connectivity Indices (χ)Reflect the degree of branching in a molecule, impacting its shape and interaction potential.

A crucial step in the development of a reliable QSAR model is its validation to ensure its predictive power for new, untested compounds. This is typically achieved through internal and external validation techniques.

Internal validation methods, such as leave-one-out (LOO) and leave-many-out (LMO) cross-validation, are used to assess the robustness and stability of the QSAR model. A high cross-validated correlation coefficient (q²) is indicative of a good internal predictive ability researchgate.net.

External validation is considered the most stringent test of a QSAR model's predictive capability. It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the biological activities of the compounds in the test set is then evaluated. A high predictive r² (r²pred) for the external test set is a key indicator of a robust and predictive QSAR model researchgate.netnih.gov. The Organization for Economic Co-operation and Development (OECD) has established guidelines for the validation of QSAR models to be used in regulatory contexts, emphasizing the importance of external validation researchgate.net. It has been highlighted that a QSAR model should not be judged solely on its coefficient of determination (r²) but rather on a comprehensive set of validation metrics nih.gov.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.

For benzamide derivatives, molecular docking studies have been instrumental in understanding how these molecules interact with their respective biological targets at an atomic level. For instance, molecular docking of N-substituted benzamide derivatives into the active site of histone deacetylase 2 (HDAC2) revealed binding modes similar to that of a known inhibitor, MS-275 nih.gov. These studies can predict the binding energy of the ligand-protein complex, with more negative values indicating a stronger binding affinity researchgate.netresearchgate.net.

In the case of 2-amino-N-(2,4-difluorophenyl)benzamide, a hypothetical docking study would involve placing the molecule into the active site of a relevant target protein. The amino group and the benzamide linkage are likely to form key hydrogen bonds with the protein, while the difluorophenyl ring could engage in hydrophobic or halogen bonding interactions. The predicted binding affinity, often expressed as a docking score or binding energy in kcal/mol, would provide an estimate of its inhibitory potential.

A significant outcome of molecular docking simulations is the identification of key amino acid residues within the protein's binding pocket that are crucial for ligand recognition and binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Studies on various benzamide derivatives have identified key interacting residues in different protein targets. For example, in a study of pyrazine-linked 2-aminobenzamides as HDAC inhibitors, molecular docking revealed that the 2-aminobenzamide (B116534) moiety chelates the zinc ion in the active site and forms hydrogen bonds with neighboring histidine and tyrosine residues nih.gov. Another study on benzamide derivatives as topoisomerase inhibitors identified key interactions with specific DNA bases and amino acid residues such as ARG487 researchgate.net.

The following table provides a hypothetical summary of potential key interacting residues and interaction types for this compound with a generic protein target, based on findings from related benzamide derivatives.

Potential Interacting Moiety of the LigandType of InteractionPotential Interacting Amino Acid Residues
Amino group (-NH2)Hydrogen Bond DonorAspartic Acid, Glutamic Acid
Amide carbonyl group (C=O)Hydrogen Bond AcceptorArginine, Lysine, Serine, Threonine
Amide N-H groupHydrogen Bond DonorAspartate, Glutamate, Serine, Threonine
Phenyl ringsHydrophobic/π-π stackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Fluorine atomsHalogen Bonding/ElectrostaticElectron-rich residues (e.g., backbone carbonyls)

Virtual Screening Approaches for Novel Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be instrumental in identifying novel biological targets by assessing its potential to bind to a wide array of proteins.

Structure-based virtual screening (SBVS) involves docking the 3D structure of this compound into the binding sites of known protein structures. This method evaluates the complementarity of the ligand and target, estimating the binding affinity through scoring functions. For instance, benzamide derivatives have been successfully identified as inhibitors for targets like bromodomains and histone deacetylases (HDACs) through docking-based screening. researchgate.netnih.gov A similar approach could be applied to screen this specific compound against a library of cancer-related targets, such as the Bromodomain PHD finger transcription factor (BPTF) or various HDAC isoforms, to predict potential inhibitory activity. researchgate.netnih.gov

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Using known active ligands for a particular target, a pharmacophore model or a quantitative structure-activity relationship (QSAR) model can be built. The structure of this compound can then be screened against these models to assess its likelihood of being active against the same target. mdpi.com Given the activity of fluorinated benzamides against targets like Cholesteryl Ester Transfer Protein (CETP), this compound could be screened against pharmacophore models derived from known CETP inhibitors. mdpi.com

The following table outlines potential protein target classes for this compound, based on the established activities of structurally related benzamide compounds.

Potential Target Class Rationale for Screening Relevant Screening Method Example Targets
BromodomainsAlkoxy benzamide derivatives have been identified as selective BPTF bromodomain inhibitors. researchgate.netStructure-Based (Docking)BPTF, BRD4
Histone Deacetylases (HDACs)A fluorinated benzamide demonstrated potent and selective inhibition of HDAC3. nih.govStructure-Based (Docking)HDAC1, HDAC2, HDAC3
KinasesDianilinopyrimidine derivatives with benzamide moieties are potent FAK inhibitors. nih.govStructure-Based (Docking)Focal Adhesion Kinase (FAK)
Ion ChannelsVirtual screening has identified antagonists for channels like TRPV4. mdpi.comStructure-Based & Ligand-BasedTransient Receptor Potential Vanilloid 4 (TRPV4)
Transfer ProteinsFluorinated benzamides have been modeled as potential CETP inhibitors. mdpi.comLigand-Based (Pharmacophore)Cholesteryl Ester Transfer Protein (CETP)

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular properties of this compound at the electronic level, helping to predict its structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry and analyze its frontier molecular orbitals (FMOs). nanobioletters.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nanobioletters.comnih.gov

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group and the nitrogen of the amino group are expected to be primary nucleophilic sites, while the hydrogen atoms of the amide and amine groups would be key electrophilic sites.

The table below presents hypothetical DFT-calculated electronic properties for the compound.

Property Hypothetical Value Significance
HOMO Energy-6.2 eVRelates to electron-donating ability and ionization potential.
LUMO Energy-1.8 eVRelates to electron-accepting ability and electron affinity.
HOMO-LUMO Gap (ΔE)4.4 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule.
Natural Charge on C=O Oxygen-0.65 eQuantifies the electron density, indicating a nucleophilic site.
Natural Charge on N-H Hydrogen+0.45 eQuantifies the positive charge, indicating an electrophilic site.

Ab initio methods, such as Hartree-Fock (HF) theory, provide a way to solve the electronic Schrödinger equation from first principles without empirical parameters. These methods are computationally intensive but can yield highly accurate predictions of molecular energies and spectroscopic properties. nih.gov

For this compound, ab initio calculations can be used to predict its vibrational spectra (Infrared and Raman). Theoretical frequency calculations allow for the assignment of vibrational modes observed in experimental spectra. By comparing the computed spectra with experimental data, the accuracy of the computational model can be validated. Discrepancies between theoretical and experimental values are common due to the harmonic approximation used in calculations and the absence of solvent effects, but scaling factors are often applied to improve agreement. nih.gov

Time-dependent DFT (TD-DFT) is another method used to predict electronic transitions, such as those observed in UV-visible spectroscopy. nanobioletters.com These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-vis spectrum.

The following table shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.

Vibrational Mode Functional Group Hypothetical Calculated Wavenumber (cm⁻¹) **Typical Experimental Wavenumber (cm⁻¹) **
N-H Symmetric StretchAmino (-NH₂)34503400 - 3500
N-H Asymmetric StretchAmino (-NH₂)35403500 - 3600
N-H StretchAmide (-NH-)33503300 - 3400
C=O StretchAmide (-C=O)16851650 - 1690
C-F StretchAryl-Fluoride1250, 11501100 - 1300

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the central amide linker. This flexibility allows the molecule to adopt multiple conformations.

Exploring the conformational landscape is essential to identify the most stable, low-energy conformers (energetic minima). This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of systematic rotations around key dihedral angles. Quantum chemical methods are used to calculate the energy of each conformation, allowing for the identification of local and global energy minima. Studies on similar fluorinated benzamides have revealed that intramolecular hydrogen bonds and steric hindrance significantly influence the preferred conformation, particularly the interplanar angles between the aromatic rings and the central amide group. mdpi.commdpi.com For example, an intramolecular hydrogen bond between the amide N-H and an ortho-fluorine atom can lock the molecule into a specific planar arrangement. mdpi.com

The relative energies of these conformers are critical, as the lowest-energy conformation is typically the most populated and often the one responsible for biological activity.

Dihedral Angle Description Hypothetical Low-Energy Conformer 1 (°) ** Hypothetical Low-Energy Conformer 2 (°) **Relative Energy (kcal/mol)
O=C-N-C(aryl)Amide Bond Torsion~180 (trans)~0 (cis)0.0 (trans is favored)
C(amino-aryl)-C=OPhenyl Ring 1 Rotation3035-
C-N-C(difluoro-aryl)Phenyl Ring 2 Rotation451350.0 vs +2.5

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would be constructed by identifying its key molecular interaction features.

These features include:

Hydrogen Bond Donors (HBD): The two hydrogens of the primary amine (-NH₂) and the hydrogen of the secondary amide (-NH-).

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) and potentially the electronegative fluorine atoms.

Aromatic Rings (AR): The aminophenyl and the difluorophenyl rings, which can engage in π-π stacking or hydrophobic interactions.

Once defined, these features and their spatial relationships form a 3D query. This pharmacophore model can then be used to rapidly screen large chemical databases to identify other molecules that match the query, regardless of their underlying chemical scaffold. researchgate.net This approach is highly effective for discovering new lead compounds that mimic the interaction profile of the original molecule and are therefore likely to share its biological target. mdpi.com

The table below details the key pharmacophoric features of this compound.

Feature Type Location on Molecule Role in Molecular Recognition
Hydrogen Bond DonorPrimary Amine (-NH₂)Forms hydrogen bonds with acceptor groups on a target protein (e.g., Asp, Glu, backbone carbonyls).
Hydrogen Bond DonorSecondary Amide (-NH-)Forms a critical hydrogen bond, often orienting the molecule in a binding pocket.
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O)Accepts hydrogen bonds from donor groups on a target protein (e.g., Arg, Lys, backbone amides).
Aromatic RingAminophenyl RingParticipates in hydrophobic interactions or π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp).
Aromatic RingDifluorophenyl RingParticipates in hydrophobic interactions; fluorine atoms can modulate electronic properties and form specific contacts.

Structure Activity Relationship Sar and Structural Optimization of 2 Amino N 2,4 Difluorophenyl Benzamide Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The biological profile of 2-amino-N-(2,4-difluorophenyl)benzamide is intricately linked to the nature and position of its substituents. Key areas of modification include the fluorine substitution pattern on the N-phenyl ring and alterations to the 2-amino group on the benzamide (B126) portion.

The presence and positioning of fluorine atoms on the N-phenyl ring of benzamide analogues can significantly modulate their biological activity. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, binding affinity, and membrane permeability. nih.gov

In the broader class of N-aryl benzamides, the position of fluorine substitution has been shown to be a key determinant of inhibitory activity. For instance, in a series of N-methylaryl-N'-aryl-4-aminobenzamides, fluorine substitution on the N-aryl ring demonstrated slightly better activity compared to a methoxy (B1213986) group. Notably, there was no substantial difference in activity when the fluorine was at the meta versus the para position. nih.gov In another study on imidazole-based N-phenylbenzamide derivatives, a derivative with a fluorine substitution was the most active compound in the series against several cancer cell lines. nih.gov

While specific SAR data for analogues of this compound with varied fluorine patterns is not extensively available in the public domain, general principles suggest that the 2,4-difluoro substitution pattern is often employed to enhance biological activity. The electron-withdrawing nature of the fluorine atoms can influence the electronics of the entire molecule and potentially lead to more favorable interactions with the target protein.

The following table illustrates a hypothetical SAR for the impact of fluorine substitution on the N-phenyl ring of a 2-aminobenzamide (B116534) scaffold, based on general findings in related series.

Compound Substitution on N-phenyl ring Relative Potency
1 NoneBaseline
2 2-fluoro++
3 4-fluoro+++
4 2,4-difluoro++++
5 3,4-difluoro+++
6 2,6-difluoro+
This table is illustrative and based on general SAR principles for fluorinated benzamides.

The 2-amino group on the benzamide ring is a crucial pharmacophoric feature that often participates in key interactions with the biological target, such as hydrogen bonding. Modification of this group can therefore have a profound impact on target affinity and selectivity.

Common modifications to an amino group include acylation, alkylation, and conversion to other functional groups. These changes can alter the electronic and steric properties of the molecule, as well as its hydrogen bonding capacity. For instance, converting the primary amine to a secondary or tertiary amine can influence its basicity and ability to act as a hydrogen bond donor.

In the context of 2-aminobenzamide-based histone deacetylase (HDAC) inhibitors, the 2-amino group is known to be critical for chelating the zinc ion in the enzyme's active site. nih.govrsc.org Modifications that disrupt this interaction would likely lead to a significant loss of activity. However, subtle modifications could potentially fine-tune the binding affinity or improve selectivity for a particular HDAC isoform.

The following table provides a hypothetical overview of how modifications to the 2-amino group might affect the biological activity of a generic 2-amino-N-phenylbenzamide scaffold.

Compound Modification at 2-position Potential Impact on Activity
7 -NH2 (unmodified)High affinity (key interaction)
8 -NHCH3 (methylation)May decrease or alter selectivity
9 -N(CH3)2 (dimethylation)Likely to decrease affinity
10 -NHC(O)CH3 (acetylation)Significant loss of affinity
This table is illustrative and based on the known importance of the 2-amino group in related inhibitor classes.

Rational Design Strategies for Optimizing Biological Profile

Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted modifications based on an understanding of its mechanism of action and SAR. For this compound analogues, several strategies can be employed to enhance their biological profile.

One common approach is scaffold hopping , where the core structure is replaced with a different scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. nih.gov

Another strategy involves the bioisosteric replacement of functional groups. For example, replacing a hydrogen atom with a fluorine atom can improve metabolic stability without significantly altering the steric profile of the molecule. nih.gov

Structure-based drug design is a powerful technique that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. By understanding the binding pocket, medicinal chemists can design molecules that form more favorable interactions, leading to increased potency and selectivity. mdpi.com

In the development of dual-target inhibitors, a strategy of combining pharmacophores from two different classes of drugs has been successfully employed. For instance, combining a nitrogen mustard moiety with a 2-aminobenzamide scaffold resulted in a dual DNA/HDAC targeting inhibitor with potent antitumor activity. nih.govrsc.org This highlights the potential for designing multi-targeting agents based on the 2-amino-N-phenylbenzamide scaffold.

Computational SAR Contributions to Lead Optimization

Computational chemistry plays an increasingly important role in modern drug discovery and lead optimization. Various in silico techniques can be used to predict the biological activity of novel compounds, prioritize synthetic efforts, and provide insights into the molecular basis of drug-target interactions.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of untested analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This can provide valuable information about the binding mode and key interactions between the inhibitor and the target protein. For example, molecular modeling of N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors revealed that the 2-fluorobenzamide (B1203369) moiety chelates with the zinc ion in the active site of HDAC3. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the role of conformational changes. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to the design and optimization of novel inhibitors based on the this compound scaffold.

Preclinical in Vitro Biological Evaluation and Mechanistic Studies

Molecular Target Identification and Engagement Studies

There is no available information on the specific molecular targets of 2-amino-N-(2,4-difluorophenyl)benzamide.

Antiproliferative Activity against Cancer Cell Lines

Information regarding the antiproliferative effects of this compound on cancer cell lines is not available in the public domain.

Apoptosis Induction Studies

Comprehensive searches of scientific literature and databases did not yield any specific studies investigating the apoptosis-inducing capabilities of this compound. Consequently, there is no available data on its effects on apoptotic pathways, caspase activation, or changes in mitochondrial membrane potential in any cell lines.

Antimicrobial Activity Assessment

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Evaluation

There is no publicly available research detailing the antibacterial activity of this compound. Studies to determine its spectrum of activity against various bacterial strains (Gram-positive and Gram-negative) and its Minimum Inhibitory Concentration (MIC) values have not been reported in the reviewed literature.

Antifungal Efficacy Determination

Information regarding the antifungal properties of this compound is not available in the current scientific literature. There are no published studies that evaluate its efficacy against any fungal species.

Antioxidant Properties and Cellular Protection Mechanisms

No studies were identified that investigated the antioxidant potential of this compound. Therefore, there is no data on its capacity to scavenge free radicals or its potential cellular protection mechanisms related to oxidative stress.

Proteomics-Based Approaches for Investigating Protein Interactions and Cellular Pathways

A review of the existing literature found no evidence of proteomics-based studies involving this compound. Research aimed at identifying its protein interaction partners or elucidating its impact on cellular pathways through proteomic analysis has not been published.

Elucidation of Molecular Mechanisms of Action (MOA)

The molecular mechanism of action for this compound remains uncharacterized. No research has been published that elucidates the specific molecular targets or pathways through which this compound might exert any biological effects.

Future Directions in Academic Research on 2 Amino N 2,4 Difluorophenyl Benzamide

Exploration of Novel Synthetic Pathways

While established methods for synthesizing benzamides exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes to 2-amino-N-(2,4-difluorophenyl)benzamide and its analogs. The development of novel synthetic methodologies is a continuous pursuit in organic chemistry, aiming to improve yield, reduce waste, and allow for greater molecular diversity.

Key areas of exploration may include:

One-Pot Synthesis: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly streamline the synthesis, saving time, reagents, and solvents. gla.ac.uk

Catalytic Methods: Investigating novel catalysts, such as transition metal or organocatalysts, could lead to milder reaction conditions and improved selectivity.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Green Chemistry Approaches: Employing greener solvents, reducing the use of hazardous reagents, and designing atom-economical reactions will be a priority to align with the principles of sustainable chemistry.

Synthetic StrategyPotential Advantages
One-Pot SynthesisIncreased efficiency, reduced waste, time and cost savings. gla.ac.uk
Novel CatalysisMilder reaction conditions, higher selectivity, new reaction pathways.
Flow ChemistryEnhanced safety, scalability, and process control.
Green ChemistryReduced environmental impact, use of safer reagents and solvents.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.gov For this compound, these computational tools can accelerate the design of new analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research directions in this area include:

Predictive Modeling: Developing ML models to predict the structure-activity relationship (SAR) of benzamide (B126) derivatives, helping to prioritize the synthesis of the most promising compounds.

De Novo Design: Employing generative models to design novel molecules based on the this compound scaffold with desired properties.

Pharmacokinetic Prediction: Using AI to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, reducing the likelihood of late-stage failures in drug development.

AI/ML ApplicationObjective
Predictive ModelingForecast the biological activity and properties of new compounds. mdpi.com
De Novo DesignGenerate novel molecular structures with optimized characteristics. nih.gov
ADME PredictionEstimate the pharmacokinetic profile to improve drug-likeness.

Discovery of Unexplored Biological Targets and Pathways

While some benzamide derivatives are known to target specific proteins, the full biological activity spectrum of this compound remains to be elucidated. Future research will likely involve screening this compound against a wide array of biological targets to uncover new therapeutic applications.

Potential avenues for investigation include:

Target-Based Screening: Systematically testing the compound against panels of known drug targets, such as kinases, proteases, and G-protein coupled receptors.

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological effect without a preconceived target, which can help uncover novel mechanisms of action. researchgate.net

Chemoproteomics: Employing chemical proteomics techniques to identify the direct protein targets of this compound within a complex biological system.

Given that structurally related benzamides have shown activity as histone deacetylase (HDAC) inhibitors and anti-glioblastoma agents, it is plausible that this compound could modulate similar or related pathways. nih.govnih.govnih.gov

Research ApproachGoalPotential Discovery
Target-Based ScreeningIdentify interactions with known protein families.New enzyme inhibitors or receptor modulators.
Phenotypic ScreeningUncover effects on cellular functions. researchgate.netNovel therapeutic applications and mechanisms.
ChemoproteomicsDirectly identify protein binding partners.Confirmation of direct targets and off-targets.

Development of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. researchgate.net Developing this compound into a chemical probe requires a thorough understanding of its biological activity and selectivity.

The steps toward this goal would involve:

Affinity and Selectivity Profiling: Comprehensive testing to confirm high affinity for a specific target and minimal interaction with other proteins.

Mechanism of Action Studies: Elucidating how the compound engages its target and modulates its function at a molecular level.

Development of Labeled Derivatives: Synthesizing versions of the compound with tags (e.g., fluorescent dyes, biotin, or radioactive isotopes) to enable visualization and pull-down experiments. These labeled probes are instrumental in studying the localization and interactions of the target protein within cells and tissues. researchgate.net

By transforming this compound into a validated chemical probe, researchers would gain a powerful tool to investigate the roles of its target protein in health and disease.

Development StagePurpose
Affinity & Selectivity ProfilingEnsure specific binding to the intended target.
Mechanism of Action StudiesUnderstand how the compound exerts its biological effect.
Labeled Derivative SynthesisCreate tools for visualizing and isolating the target protein. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(2,4-difluorophenyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 2,4-difluoroaniline with a benzoyl chloride derivative (e.g., 2-aminobenzoyl chloride) under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity by stabilizing intermediates .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis of the acyl chloride intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (amide NH), and δ 2.4 ppm (amino NH₂) confirm substituent positions .
    • ¹³C NMR : Carbonyl resonance at ~168 ppm and fluorine-induced splitting in aromatic carbons verify the benzamide core .
  • Mass spectrometry : ESI-MS (m/z 263.2 [M+H]⁺) and HRMS validate the molecular formula (C₁₃H₁₀F₂N₂O) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nature of fluorine atoms at the 2- and 4-positions on the phenyl ring activates the amide carbonyl toward nucleophilic attack. For example:

  • Hydrolysis studies : Under alkaline conditions, the compound undergoes faster hydrolysis compared to non-fluorinated analogs, as shown by kinetic assays (k = 0.15 min⁻¹ at pH 12) .
  • Computational modeling : DFT calculations reveal reduced electron density at the carbonyl carbon (Mulliken charge: +0.32 vs. +0.18 in non-fluorinated analogs) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or structural variations. Mitigation approaches include:

  • Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity (HPLC >98%) .
  • Structure-activity relationship (SAR) analysis : Compare analogs like N-(2,4-difluorophenyl)-2-fluorobenzamide (reduced activity due to steric hindrance) and N-(2,4-dichlorophenyl) derivatives (enhanced lipophilicity) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets such as kinases or GPCRs?

Methodological Answer:

  • Docking simulations : AutoDock Vina predicts binding poses in kinase ATP-binding pockets (e.g., EGFR, ΔG = −9.2 kcal/mol) .
  • Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd = 1.2 µM for PARP1) and stoichiometry .
  • Kinetic assays : Monitor enzyme inhibition (e.g., IC₅₀ = 15 µM for COX-2 using fluorogenic substrates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.